molecular formula C12H9NO2 B015977 4-Nitrobiphenyl-2',3',4',5',6'-d5 CAS No. 64421-02-9

4-Nitrobiphenyl-2',3',4',5',6'-d5

Cat. No. B015977
Key on ui cas rn: 64421-02-9
M. Wt: 204.24 g/mol
InChI Key: BAJQRLZAPXASRD-RALIUCGRSA-N
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Patent
US08188069B2

Procedure details

A 22 Liter reaction flask is equipped with a heating mantle, overhead stirring apparatus, condenser, addition funnel, thermometer probe, and nitrogen inlet/outlet. The flask is purged thoroughly with nitrogen and maintained under nitrogen throughout the reaction. The flask is charged with 4-nitrobiphenyl (1700 g, 8.53 moles) and 1-butanol (3793 g, 51.2 moles). The resulting mixture is heated to reflux to form a clear solution. Tributylphosphine (3500 g, 17.3 moles) is charged to the addition funnel and added dropwise to the hot 4-nitrobiphenyl solution. The temperature is gradually increased as needed to maintain reflux. The reaction is monitored by gas chromatography analysis for completion. The reaction is cooled and water is added (500 mL). The reaction is concentrated to an oil, followed by the addition of petroleum ether (8.0 L). The resulting mixture is cooled to −40° C. and filtered to remove undesired tributylphosphine oxide. The filtrate is concentrated again and petroleum ether (8.0 L) is added. The mixture is cooled and filtered. The resulting filtrate is concentrated to an oil and purified by silica gel chromatography to give the title compound (908 g, 44%).
Quantity
1700 g
Type
reactant
Reaction Step One
Quantity
3793 g
Type
reactant
Reaction Step One
Quantity
3500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O.[CH2:16]([OH:20])[CH2:17][CH2:18][CH3:19].C(P(CCCC)CCCC)CCC>O>[CH2:16]([O:20][C:4]1[CH2:9][CH:8]=[C:7]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[CH:5][N:1]=1)[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
1700 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
3793 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
3500 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 Liter reaction flask
CUSTOM
Type
CUSTOM
Details
is equipped with a heating mantle
ADDITION
Type
ADDITION
Details
apparatus, condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
The flask is purged thoroughly with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen throughout the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to form a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is gradually increased
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to an oil
ADDITION
Type
ADDITION
Details
followed by the addition of petroleum ether (8.0 L)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove undesired tributylphosphine oxide
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated again
ADDITION
Type
ADDITION
Details
petroleum ether (8.0 L) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate is concentrated to an oil
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=NC=CC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 908 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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